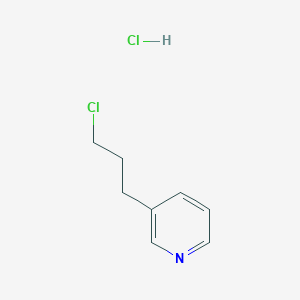

3-(3-Chloropropyl)pyridine hydrochloride

Description

The exact mass of the compound 3-(3-Chloropropyl)pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Chloropropyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloropropyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-chloropropyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJASOMUREAGACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170807 | |

| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17944-58-0 | |

| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Chloropropyl)pyridine hydrochloride chemical properties

An In-depth Technical Guide to 3-(3-Chloropropyl)pyridine Hydrochloride: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-(3-Chloropropyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical industries. As a bifunctional molecule, it incorporates a nucleophilic pyridine ring and a reactive alkyl chloride side chain. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and development. The hydrochloride salt form enhances its stability and handling characteristics, making it a convenient reagent for laboratory and industrial applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and utility for researchers and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. 3-(3-Chloropropyl)pyridine hydrochloride is typically a solid at room temperature.[1] The key identifying and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(3-chloropropyl)pyridine;hydrochloride | [2] |

| CAS Number | 17944-58-0 | [2][3] |

| Molecular Formula | C₈H₁₁Cl₂N | [1][2][3] |

| Molecular Weight | 192.08 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | C1=CC(=CN=C1)CCCCl.Cl | [2] |

| InChI | InChI=1S/C8H10ClN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | [2] |

| InChIKey | YJASOMUREAGACI-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity Profile

Reactivity Insights

The reactivity of 3-(3-Chloropropyl)pyridine hydrochloride is governed by its two primary functional groups. The propyl chloride chain is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the 3-(propyl)pyridine moiety to various scaffolds containing nucleophilic groups such as amines, thiols, or alkoxides.

The pyridine ring, while a weak base, influences the molecule's overall properties.[4] In its hydrochloride salt form, the nitrogen atom is protonated. The pyridine ring can undergo electrophilic aromatic substitution, although its reactivity is modulated by the electron-withdrawing nature of the nitrogen atom.[5][6] This dual reactivity is precisely what makes it a powerful tool in synthetic chemistry, enabling the construction of diverse molecular architectures.

Representative Synthetic Protocol

While various synthetic routes can be envisioned, a common and logical approach involves the chlorination of the corresponding alcohol, 3-(3-hydroxypropyl)pyridine, followed by salt formation.

Objective: To synthesize 3-(3-Chloropropyl)pyridine hydrochloride from 3-(3-hydroxypropyl)pyridine.

Materials:

-

3-(3-hydroxypropyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Diethyl ether

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-(3-hydroxypropyl)pyridine dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath.

-

Chlorination: Thionyl chloride (1.1 to 1.3 molar equivalents) is dissolved in anhydrous DCM and added dropwise to the cooled solution via the dropping funnel over 30-60 minutes. This slow addition is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is carefully quenched by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and the HCl gas produced. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Salt Formation: The solvent is removed from the filtrate under reduced pressure to yield crude 3-(3-chloropropyl)pyridine as an oil. This crude product is then dissolved in a minimal amount of a suitable solvent like diethyl ether, and a solution of HCl (in ether or isopropanol) is added dropwise with stirring.

-

Isolation and Purification: The resulting precipitate, 3-(3-Chloropropyl)pyridine hydrochloride, is collected by vacuum filtration. The solid is washed with cold diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final product.

Applications in Drug Discovery and Library Synthesis

The primary value of 3-(3-Chloropropyl)pyridine hydrochloride in drug discovery lies in its function as a versatile scaffold and linker. It enables medicinal chemists to systematically modify lead compounds or to build diverse chemical libraries for high-throughput screening.[7]

The pyridine moiety is a common feature in many approved drugs, as it can participate in hydrogen bonding, improve aqueous solubility, and serve as a metabolically stable aromatic ring.[8][9] The three-carbon linker provides conformational flexibility, allowing the pyridine group to orient itself optimally within a biological target's binding pocket.

By reacting 3-(3-Chloropropyl)pyridine hydrochloride with a collection of diverse nucleophiles (e.g., various anilines, phenols, thiols, secondary amines), a focused library of compounds can be rapidly synthesized.[10] This strategy allows for the exploration of the chemical space around a "hit" compound to optimize its activity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are essential when handling 3-(3-Chloropropyl)pyridine hydrochloride.

-

Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid breathing dust.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[14] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Conclusion

3-(3-Chloropropyl)pyridine hydrochloride stands out as a strategically important building block for synthetic and medicinal chemists. Its defined physicochemical properties, coupled with its predictable dual reactivity, provide a reliable tool for constructing novel molecules. Its principal application as a linker for introducing the pharmacologically relevant 3-(propyl)pyridine moiety makes it a key component in the generation of compound libraries aimed at discovering and optimizing new therapeutic agents. Adherence to established safety protocols ensures its effective and safe utilization in the research and development landscape.

References

-

PubChem. (n.d.). Pyridine, 3-(3-chloropropyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(3-chloropropyl)pyridine hydrochloride (C8H10ClN). Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). Pyridine, 2-(3-chloropropyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Thoreauchem. (n.d.). 3-(3-Chloropropyl)pyridine hydrochloride-17944-58-0. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Chloropyridine. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). CN102174014B - Preparation method of 3-chloropyridine.

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

PubChem. (n.d.). Tetrahydrophthalic anhydride. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Q-MOL. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved February 19, 2026, from [Link]

-

Syrris. (n.d.). Drug Discovery and Development application. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl methyl terephthalate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

International Labour Organization. (2021). ICSC 0323 - PYRIDINE. Retrieved February 19, 2026, from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved February 19, 2026, from [Link]

-

Auctores Publishing. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved February 19, 2026, from [Link]

-

Segler, M. H. S., et al. (2017). Generating Focussed Molecule Libraries for Drug Discovery with Recurrent Neural Networks. arXiv.org. Retrieved February 19, 2026, from [Link]

Sources

- 1. 2-(3-Chloropropyl)pyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pyridine, 3-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-Chloropropyl)pyridine hydrochloride-17944-58-0 - Thoreauchem [thoreauchem.com]

- 4. ICSC 0323 - PYRIDINE [chemicalsafety.ilo.org]

- 5. CAS 626-60-8: 3-Chloropyridine | CymitQuimica [cymitquimica.com]

- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. syrris.com [syrris.com]

- 8. mdpi.com [mdpi.com]

- 9. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]

- 10. [1701.01329] Generating Focussed Molecule Libraries for Drug Discovery with Recurrent Neural Networks [arxiv.org]

- 11. Pyridine, 2-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: 3-(3-Chloropropyl)pyridine Hydrochloride (CAS 17944-58-0)

[1]

Chemical Profile & Structural Significance[2][3][4][5][6]

3-(3-Chloropropyl)pyridine hydrochloride is a functionalized pyridine derivative characterized by a reactive propyl chloride chain attached to the 3-position of the pyridine ring. It is primarily utilized as an electrophilic "linker" in medicinal chemistry to introduce the 3-pyridyl moiety—a pharmacophore closely mimicking the structure of nicotine.

Core Identity

| Property | Data |

| CAS Number | 17944-58-0 |

| IUPAC Name | 3-(3-Chloropropyl)pyridine hydrochloride |

| Molecular Formula | C₈H₁₀ClN[1][2][3] · HCl |

| Molecular Weight | 192.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic. The HCl salt is significantly more stable than the free base, which can undergo slow polymerization or degradation. |

Structural Reactivity Analysis

The molecule possesses two distinct reactive centers:[1][4]

-

Alkyl Chloride (Electrophile): The terminal chlorine on the propyl chain is a primary alkyl halide, highly susceptible to nucleophilic substitution (

) by amines, thiols, and alkoxides. -

Pyridine Nitrogen (Basic/Nucleophilic): In the hydrochloride form, the nitrogen is protonated (

), rendering the ring electron-deficient and preventing self-alkylation (intermolecular polymerization) during storage.

Synthesis & Production

The industrial and laboratory standard for synthesizing CAS 17944-58-0 involves the deformylative chlorination of 3-pyridinepropanol . This route is preferred for its high atom economy and ease of purification.

Reaction Pathway

The synthesis utilizes Thionyl Chloride (

Figure 1: Synthesis of 3-(3-Chloropropyl)pyridine HCl via Thionyl Chloride mediated chlorination.

Mechanistic Insight

The reaction proceeds via the formation of an alkyl chlorosulfite ester. The chloride ion, generated from the initial attack of the alcohol on

Key Applications in Drug Development[3]

Unlike its 2-isomer (used for pheniramine), the 3-isomer is a specialized scaffold for nicotinic acetylcholine receptor (nAChR) research.

Nicotinic Ligand Synthesis

The 3-pyridylpropyl moiety serves as a "homologated" bioisostere of the nicotine structure. Researchers use this compound to probe the distance requirements of the binding pocket in

-

Protocol: Reaction with secondary amines (e.g., pyrrolidine, piperidine) yields high-affinity ligands.

Neurotransmitter Transporter Inhibitors

Derivatives synthesized from this core have been screened as serotonin and norepinephrine reuptake inhibitors. The 3-chloropropyl chain allows for the attachment of aryl-piperazines, creating dual-action ligands.

General N-Alkylation Reagent

It serves as a robust electrophile for introducing the 3-(3-pyridyl)propyl group into diverse nucleophiles (indoles, imidazoles, thiols) during Lead Optimization phases.

Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: Synthesize a tertiary amine derivative using 3-(3-Chloropropyl)pyridine hydrochloride. Scope: Applicable to the derivatization of piperazines, pyrrolidines, or morpholines.

Materials

-

Substrate: 3-(3-Chloropropyl)pyridine hydrochloride (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., N-methylpiperazine) (1.2 equiv)

-

Base: Potassium Carbonate (

) (3.0 equiv) – Critical for neutralizing the HCl salt and scavenging HCl generated during alkylation. -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein catalyst to accelerate reaction via in situ alkyl iodide formation.

-

Solvent: Acetonitrile (

) or DMF (anhydrous).

Step-by-Step Methodology

-

Activation:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(3-Chloropropyl)pyridine hydrochloride (10 mmol) in Acetonitrile (50 mL).

-

Add anhydrous

(30 mmol) and KI (1 mmol). -

Stir at room temperature for 15 minutes. Note: The suspension will remain heterogeneous.

-

-

Addition:

-

Add the secondary amine (12 mmol) dropwise to the stirring suspension.

-

-

Reaction:

-

Equip the flask with a reflux condenser.[3]

-

Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (

or Ar). -

Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. Reaction is typically complete in 6–12 hours .

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

, unreacted -

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification:

-

Dissolve residue in DCM and wash with water (x2) and brine (x1).

-

Dry organic layer over

, filter, and evaporate. -

Optional: Convert the resulting free base to an oxalate or HCl salt for crystallization if the oil is viscous.

-

Figure 2: General workflow for nucleophilic substitution using CAS 17944-58-0.

Handling & Safety (E-E-A-T)

Hygroscopicity Management

The hydrochloride salt is hygroscopic . Exposure to atmospheric moisture will cause the solid to clump and eventually deliquesce, leading to hydrolysis of the alkyl chloride over extended periods.

-

Storage: Store under nitrogen or argon in a desiccator at 2-8°C.

-

Handling: Weigh quickly in a low-humidity environment.

Hazards[11][12]

-

Corrosivity: Causes severe skin burns and eye damage (H314). Wear nitrile gloves, safety goggles, and a lab coat.

-

Toxicity: Harmful if swallowed (H302).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205439, 3-(3-Chloropropyl)pyridine hydrochloride. Retrieved from [Link][5]

- Organic Syntheses (1955).General methods for chlorination of pyridine alcohols. (Methodology adapted for 3-isomer).

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Nicotine Analogs and 3-Substituted Pyridines. (Contextual reference for nAChR ligand design).

Sources

- 1. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(3-chloropropyl)pyridine hydrochloride (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 3. orgsyn.org [orgsyn.org]

- 4. quora.com [quora.com]

- 5. Pyridine, 3-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205439 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data for 3-(3-Chloropropyl)pyridine hydrochloride (NMR, IR, MS)

This comprehensive technical guide details the spectral characterization of 3-(3-Chloropropyl)pyridine hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents such as pheniramine and its derivatives.[1]

An In-Depth Technical Guide for Structural Validation

Executive Summary & Compound Identity

3-(3-Chloropropyl)pyridine hydrochloride is a pyridine derivative featuring a propyl chloride side chain at the C3 position.[1] It serves as a pivotal alkylating agent in medicinal chemistry.[1] This guide provides a self-validating spectral framework (NMR, IR, MS) to ensure identity and purity during synthesis or procurement.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-(3-Chloropropyl)pyridine hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 192.09 g/mol (Salt) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |

| Melting Point | 140–143 °C (Literature range for HCl salt) |

Structural Visualization

The following diagram illustrates the atom numbering used for spectral assignment in this guide.

Figure 1: Structural connectivity and atom numbering for spectral assignment.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and halogen presence.[1]

Experimental Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

Key Spectral Features

| m/z (Observed) | Ion Identity | Interpretation & Validation Criteria |

| 156.06 | [M-HCl+H] | Base Peak (Molecular Ion). Corresponds to the protonated free base (C |

| 158.06 | [M-HCl+H] | Isotope Peak. Must appear at ~33% intensity of the 156 peak, confirming the presence of one Chlorine atom. |

| 120.10 | [M-HCl-Cl] | Loss of HCl from the alkyl chain (Elimination).[1] Indicates labile alkyl chloride.[1] |

| 92.05 | [C | Tropylium-like Pyridyl Cation. Characteristic cleavage of the propyl chain (Benzylic-type cleavage).[1] |

Fragmentation Logic

Figure 2: Primary fragmentation pathways observed in ESI-MS.[1]

Proton NMR ( H NMR) Spectroscopy

The

Experimental Protocol

-

Solvent: Deuterium Oxide (D

O) or DMSO-d-

Note: D

O is preferred for salts to eliminate the acidic proton signal, but DMSO-d

-

-

Frequency: 400 MHz or higher.

Spectral Data Table (in D O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.75 | Singlet (br) | 1H | H-2 | Most deshielded aromatic proton; adjacent to N and substituted C. |

| 8.60 | Doublet (d) | 1H | H-6 | Adjacent to N; shows coupling to H-5 ( |

| 8.35 | Doublet (d) | 1H | H-4 | Para to N; shows coupling to H-5 ( |

| 7.90 | DD / Triplet | 1H | H-5 | Most shielded aromatic proton; couples to H-4 and H-6.[1] |

| 3.65 | Triplet (t) | 2H | H-9 (-CH | Deshielded by Chlorine; characteristic triplet ( |

| 2.95 | Triplet (t) | 2H | H-7 (Ar-CH | Benzylic position; deshielded by Pyridine ring.[1] |

| 2.20 | Quintet (m) | 2H | H-8 (-CH | Central methylene; couples to both H-7 and H-9.[1] |

Critical Analysis

-

Salt Effect: The chemical shifts of the pyridine ring protons (H-2, H-6, H-4) are significantly downfield (shifted by +0.5 to +1.0 ppm) compared to the free base due to the positive charge on the nitrogen atom.[1]

-

Impurity Check: Watch for a triplet at ~3.50 ppm (distinct from 3.65 ppm) which may indicate hydrolysis to the alcohol (3-(3-hydroxypropyl)pyridine), a common degradation product.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used primarily for "fingerprinting" the functional groups and confirming the salt form.

Key Absorption Bands

| Wavenumber (cm | Intensity | Assignment | Notes |

| 3200 – 2500 | Broad, Strong | N-H | Characteristic "ammonium band" of pyridine salts.[1] Overlaps C-H stretches.[1] |

| 3050 | Medium | C-H Stretch (Aromatic) | Pyridine ring protons. |

| 2960, 2870 | Medium | C-H Stretch (Aliphatic) | Propyl chain methylene groups.[1] |

| 1630, 1605 | Medium/Strong | C=C / C=N Stretch | Pyridinium ring breathing modes. |

| 1480, 1460 | Medium | CH | Scissoring vibration of methylene groups. |

| 720 – 680 | Strong | C-Cl Stretch | Diagnostic for alkyl chloride.[1] |

| 680 – 650 | Strong | C-H Out-of-Plane | Aromatic substitution pattern (3-substituted).[1] |

Quality Control & Impurity Profiling

When analyzing this compound for drug development, three specific impurities must be monitored:

-

3-(3-Hydroxypropyl)pyridine:

-

Origin: Hydrolysis of the alkyl chloride in the presence of moisture.

-

Detection: Appearance of broad -OH stretch in IR (~3400 cm

) and shift of the triplet from 3.65 to ~3.55 ppm in NMR.[1]

-

-

3-Allylpyridine:

-

Dimerization Products:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 205439, 3-(3-Chloropropyl)pyridine hydrochloride.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 3-Chloropyridine Mass Spectrum (Fragment Reference). Retrieved from [Link][1]

Sources

3-(3-Chloropropyl)pyridine Hydrochloride: Reactivity Profile & Synthetic Utility

[1]

Executive Summary

3-(3-Chloropropyl)pyridine hydrochloride (CAS: 17944-58-0) is a bifunctional heterocyclic building block distinct from its 2- and 4-isomers due to the electronic isolation of the C3 position.[1] While the 2-isomer is the classic precursor for antihistamines like Pheniramine, the 3-isomer is the critical scaffold for serotonin reuptake inhibitors (e.g., Zimelidine) and nicotinic acetylcholine receptor (nAChR) ligands .

This guide details the reactivity profile of this compound, focusing on the chemoselectivity between the alkyl chloride and the pyridine nitrogen, and provides validated protocols for its use in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a pyridine ring substituted at the meta (3-) position with a propyl chloride chain. It is supplied as the hydrochloride salt to prevent intermolecular self-alkylation (polymerization) which can occur in the free base form upon prolonged storage.[1]

| Property | Data |

| CAS Number | 17944-58-0 |

| Formula | |

| MW | 192.09 g/mol |

| pKa (Pyridine N) | ~5.2 (Conjugate acid) |

| Hygroscopicity | High (Store under desiccant) |

| Solubility | Soluble in water, methanol; Free base soluble in DCM, EtOAc |

Electronic Effects & Stability

Unlike the 2- and 4-positions, the 3-position of the pyridine ring is not activated for nucleophilic aromatic substitution (

-

Implication: The pyridine ring is relatively inert to nucleophilic attack, making the alkyl chloride the exclusive site for

reactions under standard conditions. -

Stability: The hydrochloride salt protonates the pyridine nitrogen, deactivating it as a nucleophile and preventing the formation of intermolecular quaternary pyridinium salts (polymerization).

Reactivity Profile

Chemoselectivity Map

The reactivity of 3-(3-chloropropyl)pyridine is defined by the competition between the alkyl chloride (electrophile) and the pyridine nitrogen (nucleophile/base).

Figure 1: Chemoselectivity map highlighting the primary reactive pathways.[1]

Nucleophilic Substitution ( )

The propyl chloride side chain undergoes facile

-

Mechanism: Concerted backside attack.

-

Rate: Slower than benzyl chloride but comparable to primary alkyl chlorides.

-

Critical Control: The reaction must be run under basic conditions to scavenge the HCl formed, but care must be taken to avoid quaternizing the pyridine nitrogen if strong alkylating agents are present.

Intramolecular Cyclization (The "Bridged" Risk)

While the 2-isomer cyclizes to form fused quinolizidine systems, the 3-isomer has a unique geometric constraint.

-

Pathway: Intramolecular attack of the pyridine nitrogen onto the terminal carbon is geometrically strained but can form 1-azabicyclo[3.3.1]nonane type bridged salts under high dilution and high heat.

-

Prevention: Maintain high concentration of the external nucleophile to favor intermolecular substitution over intramolecular cyclization.

Synthetic Applications: Case Studies

Synthesis of Zimelidine Intermediates

Zimelidine (the first SSRI) features a 3-pyridyl group.[1] 3-(3-Chloropropyl)pyridine is a key intermediate for introducing the pyridine moiety into the aliphatic chain before establishing the alkene linkage.[1]

Nicotinic Ligand Synthesis

This scaffold is structurally homologous to Nornicotine (which has a pyrrolidine ring at C3). Reaction with primary amines followed by metal-catalyzed C-H activation/cyclization is a route to novel nicotinic acetylcholine receptor (nAChR) agonists.

Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

The salt is stable, but the free base is required for most nucleophilic substitutions.

-

Dissolution: Dissolve 10.0 g (52 mmol) of 3-(3-chloropropyl)pyridine hydrochloride in 50 mL of water.

-

Neutralization: Slowly add saturated

or 2M -

Extraction: Extract 3x with 50 mL Dichloromethane (DCM) or Toluene.

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo at <40°C.

Protocol B: Displacement with Secondary Amines (General)

Target: Synthesis of tertiary amines (e.g., Dimethylamine derivative).

-

Setup: In a pressure tube or reflux flask, dissolve 1.0 eq of 3-(3-chloropropyl)pyridine (free base) in Acetonitrile (ACN) or DMF.

-

Nucleophile Addition: Add 3.0 eq of the secondary amine (e.g., Dimethylamine, Piperidine).

-

Why 3.0 eq? One equivalent acts as the nucleophile, the second scavenges the HCl produced, and the excess drives kinetics.

-

-

Catalyst (Optional): Add 0.1 eq of Sodium Iodide (NaI) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

-

Reaction: Heat to 60-80°C for 12-18 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Remove solvent.[1] Resuspend in dilute NaOH. Extract with EtOAc.[3] Purify via amine-functionalized silica or acid-base extraction.

Figure 2: Workflow for the conversion of the hydrochloride salt to a tertiary amine derivative.

Safety & Stability

-

Hazard: Causes skin and eye irritation (H315, H319). Toxic if swallowed (H301).

-

Storage: The hydrochloride salt is hygroscopic.[1] Store at room temperature in a desiccator. The free base degrades; prepare fresh.

-

Incompatibility: Strong oxidizing agents. Avoid mixing free base with neat alkyl halides without solvent, as violent polymerization can occur.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205439, 3-(3-Chloropropyl)pyridine hydrochloride.[1] Retrieved from [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.[4] Journal of the American Chemical Society.[4] Retrieved from [Link]

-

Organic Syntheses (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride. Organic Syntheses, 98, 363-373. Retrieved from [Link][1]

Sources

- 1. Pyridine, 3-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

3-(3-Chloropropyl)pyridine Hydrochloride: A Strategic Intermediate for Alkaloid & nAChR Ligand Synthesis

Executive Summary

3-(3-Chloropropyl)pyridine hydrochloride (CAS: 10059-55-9) is a specialized alkylating agent serving as a critical building block in the synthesis of 3-alkylpyridine alkaloids (3-APAs) and nicotinic acetylcholine receptor (nAChR) ligands.[1][2][3][4] Distinct from its 2-isomer (the precursor to pheniramine-class antihistamines), this 3-substituted isomer allows for the introduction of the pyridine moiety in a geometry that mimics the naturally occurring nicotinic pharmacophore.

This technical guide addresses the handling, stability, and synthetic utility of this intermediate, providing researchers with a self-validating protocol for its deployment in nucleophilic substitution reactions.

Part 1: Chemical Identity & Physiochemical Profile[5]

The utility of 3-(3-Chloropropyl)pyridine HCl lies in its bifunctional nature: it possesses a basic nitrogen (protonated in salt form) and an electrophilic alkyl chloride tail.

| Property | Data |

| CAS Number | 10059-55-9 |

| IUPAC Name | 3-(3-chloropropyl)pyridine; hydrochloride |

| Molecular Formula | C₈H₁₀ClN · HCl |

| Molecular Weight | 192.08 g/mol |

| Physical Form | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (as salt). |

| pKa (Pyridine N) | ~5.2 (approximate for alkyl-pyridine) |

| Key Risk | Vesicant/Irritant; Hygroscopic. |

Structural Distinction (The "Isomer Trap")

Researchers must distinguish this compound from 2-(3-chloropropyl)pyridine , the precursor to Pheniramine.

-

2-Isomer: Cyclizes rapidly to form a quinolizinium salt.

-

3-Isomer (Topic): Cannot form a fused 6-membered ring intramolecularly. It is kinetically more stable but prone to intermolecular polymerization if left as a free base.

Part 2: Mechanistic Reactivity & Stability

The core challenge in using this intermediate is managing the equilibrium between its stable salt form and its reactive free base.

The Stability Paradox

As a hydrochloride salt, the pyridine nitrogen is protonated (

Reactivity Profile

-

Electrophile: The terminal alkyl chloride is a moderate electrophile, suitable for

reactions. -

Finkelstein Activation: Reactivity is significantly enhanced by adding Sodium Iodide (NaI) to generate the transient, more reactive alkyl iodide in situ.

Figure 1: The free base must be generated in situ or used immediately to favor the Target Ligand pathway over polymerization.

Part 3: Synthetic Applications

Synthesis of 3-Alkylpyridine Alkaloids (Marine Natural Products)

This intermediate is the primary scaffold for synthesizing Haliclocyclins and Haliclamines , bioactive alkaloids isolated from marine sponges (Haliclona sp.). These compounds exhibit cytotoxicity and antimicrobial activity.

-

Mechanism: Macrocyclization involving bis-alkylation of diamines.

-

Role: Provides the specific 3-alkylpyridine skeleton required for biological recognition.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

In drug discovery, the 3-pyridyl ether or amine motif is a classic pharmacophore for nAChR agonists/antagonists (related to nicotine and varenicline).

-

Application: Used to tether the pyridine ring to other pharmacophores via the propyl chain to probe the "linker length" effect on receptor binding affinity.

Part 4: Experimental Protocol (Self-Validating)

Objective: Coupling 3-(3-chloropropyl)pyridine with a secondary amine (e.g., piperazine derivative) to synthesize a nAChR ligand analog.

Reagents

-

3-(3-Chloropropyl)pyridine HCl (1.0 equiv)

-

Secondary Amine (1.1 equiv)

-

Potassium Carbonate (

) or DIPEA (3.0 equiv) -

Sodium Iodide (NaI) (0.1 equiv - Catalyst)

-

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology

-

Free-Basing (In Situ Strategy):

-

Rationale: Avoids isolating the unstable free base.

-

Suspend 3-(3-chloropropyl)pyridine HCl in anhydrous Acetonitrile.

-

Add

(powdered, anhydrous). Stir at room temperature for 15 minutes. The mixture effectively generates the free base in the presence of the nucleophile scavenger.

-

-

Finkelstein Activation:

-

Add NaI (10 mol%).

-

Observation: The solution may slightly yellow due to trace iodine/iodide exchange. This confirms the formation of the more reactive alkyl iodide species.

-

-

Coupling Reaction:

-

Add the Secondary Amine.

-

Heat the reaction to 60–80°C under an inert atmosphere (

). -

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (

) should disappear.

-

-

Workup & Purification:

-

Cool to room temperature. Filter off inorganic salts (

, excess -

Concentrate the filtrate.

-

Acid-Base Extraction: Dissolve residue in dilute HCl (pH 2). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH. Extract into DCM.

-

Validation: This extraction sequence ensures only the amine-containing product is isolated, removing any polymerized quaternary salts (which remain in the aqueous phase).

-

Figure 2: The acid-base extraction step is critical for removing quaternary ammonium byproducts.

Part 5: Safety & Handling

-

Storage: Store the HCl salt in a desiccator at room temperature. It is stable for years if kept dry.

-

Handling: The compound is a vesicant (blistering agent) and severe eye irritant. All weighing must occur in a fume hood.

-

Disposal: Quench reaction mixtures with water before disposal to hydrolyze any remaining alkylating agent.

References

-

PubChem. (2025).[1][2][5] 3-(3-Chloropropyl)pyridine hydrochloride Compound Summary. National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (Discusses the use of 3-alkylpyridine intermediates in alkaloid synthesis). [Link]

Sources

- 1. Pyridine, 2-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 3-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine, 2-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Alkylating Mechanism of 3-(3-Chloropropyl)pyridine Hydrochloride: A Guide to Its Reactivity and Biological Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(3-Chloropropyl)pyridine hydrochloride is a bifunctional molecule featuring a reactive alkyl chloride and a pyridine heterocycle. This guide provides an in-depth analysis of its mechanism of action as an alkylating agent. We will dissect the chemical principles governing its reactivity, explore its interactions with biological macromolecules, and present validated experimental protocols for characterizing its activity. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development seeking a comprehensive understanding of this compound's mode of action.

Introduction: The Chemical Underpinnings of Alkylating Agents

Alkylating agents are a class of reactive compounds that covalently attach alkyl groups to nucleophilic (electron-rich) sites on cellular macromolecules.[1][2] This mechanism is fundamental to the therapeutic effects of many first-generation anticancer drugs, which exert their cytotoxic effects by damaging DNA.[2][3] The chemical reaction typically proceeds via one of two nucleophilic substitution mechanisms:

-

SN1 (Substitution Nucleophilic Unimolecular): A two-step process where the rate-limiting step is the formation of a carbocation intermediate. The reaction rate depends only on the concentration of the alkylating agent.[2][3]

-

SN2 (Substitution Nucleophilic Bimolecular): A single-step process where the nucleophile attacks the electrophilic carbon center at the same time the leaving group departs. The reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile.[2][3]

3-(3-Chloropropyl)pyridine hydrochloride possesses a primary alkyl chloride, which strongly favors the SN2 reaction pathway for alkylation.

Molecular Profile: 3-(3-Chloropropyl)pyridine Hydrochloride

To understand the molecule's function, we must first analyze its structure.

-

Chemical Structure: C₈H₁₁Cl₂N[4]

-

Molecular Weight: 192.08 g/mol [4]

-

Key Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring basic. In the hydrochloride salt form, this nitrogen is protonated, enhancing water solubility and increasing the electron-withdrawing nature of the ring.

-

Chloropropyl Chain: A three-carbon alkyl chain terminating in a chlorine atom. The carbon atom bonded to the chlorine is electrophilic, making it the primary site for nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the alkylation reaction.

-

| Component | Function |

| 3-Propyl Chain | Provides a flexible linker and positions the reactive center. |

| Terminal Chlorine | Acts as the leaving group in the nucleophilic substitution reaction. |

| Pyridine Ring | Influences the electronic properties and solubility of the molecule. |

| Hydrochloride Salt | Enhances aqueous solubility and stability. |

Core Mechanism of Action: An SN2-Mediated Alkylation

The primary mechanism of action for 3-(3-Chloropropyl)pyridine hydrochloride is the alkylation of biological nucleophiles via an SN2 reaction. The terminal carbon of the propyl chain is the electrophilic center, and the chloride ion is the leaving group.

The protonated pyridine ring acts as an electron-withdrawing group, which slightly increases the electrophilicity of the carbon-chlorine bond. This enhances its susceptibility to attack by strong biological nucleophiles.

Caption: SN2 alkylation by 3-(3-Chloropropyl)pyridine.

Primary Biological Targets

The efficacy and toxicity of alkylating agents are determined by their targets. The most significant targets are DNA and proteins, which are rich in nucleophilic centers.

Table 1: Key Nucleophilic Sites in Biological Macromolecules

| Macromolecule | Nucleophilic Site | Description of Reactivity |

| DNA | Guanine (N7) | The most nucleophilic and accessible site on DNA bases.[1] |

| Adenine (N3, N1) | Secondary sites for alkylation.[1] | |

| Guanine (O6) | Less frequent but highly mutagenic, leading to base mispairing. | |

| Phosphate Backbone | Oxygen atoms can be alkylated, forming phosphotriesters.[1] | |

| Proteins | Cysteine (-SH) | The thiol group is a very strong nucleophile. |

| Histidine (Imidazole) | The nitrogen atoms in the imidazole ring are nucleophilic. | |

| Lysine (-NH₂) | The primary amine of the side chain is a nucleophilic target. |

Cellular Consequences of Alkylation

Alkylation of these critical macromolecules disrupts cellular function, leading to cytotoxicity.

-

DNA Damage: The formation of DNA adducts can physically block the progression of DNA polymerase and RNA polymerase. This stalls DNA replication and transcription, leading to cell cycle arrest.[5] If the damage is too extensive for cellular repair mechanisms to handle, it triggers apoptosis (programmed cell death).

-

Enzyme Inhibition: Alkylation of amino acid residues within the active site of an enzyme can irreversibly inhibit its function, disrupting critical metabolic and signaling pathways.

Experimental Protocols for Mechanistic Validation

To rigorously characterize the alkylating activity of 3-(3-Chloropropyl)pyridine hydrochloride, a series of validated, field-proven methodologies should be employed.

Protocol: In Vitro Alkylation Potential using the NBP Assay

This assay provides a quantitative measure of alkylating activity by reacting the agent with a chromogenic probe, 4-(4-nitrobenzyl)pyridine (NBP).

Principle: NBP is a pyridine derivative that, upon alkylation, forms a product that develops an intense blue color in an alkaline medium. The intensity of the color, measured spectrophotometrically, is proportional to the extent of alkylation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of 3-(3-Chloropropyl)pyridine hydrochloride in DMSO.

-

Prepare a 5% (w/v) solution of NBP in acetone.

-

Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.4).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 500 µL of the phosphate buffer, 50 µL of the NBP solution, and 10 µL of the test compound stock solution.

-

Prepare a negative control using 10 µL of DMSO instead of the test compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Color Development:

-

Add 250 µL of a 2:1 mixture of ethyl acetate and acetone to stop the reaction and extract the product.

-

Add 100 µL of 1 M NaOH to the organic layer to develop the color.

-

-

Quantification:

-

Measure the absorbance of the upper organic layer at 600 nm using a spectrophotometer.

-

Compare the absorbance of the sample to the negative control to determine the relative alkylating activity.

-

Protocol: Identification of DNA Adducts via LC-MS/MS

This protocol confirms direct DNA alkylation and identifies the specific sites of modification.

Principle: The compound is incubated with DNA. The DNA is then enzymatically digested into individual nucleosides. The resulting mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the modified nucleosides (adducts).

Caption: Workflow for DNA adduct identification.

Step-by-Step Methodology:

-

Alkylation Reaction:

-

Incubate calf thymus DNA (1 mg/mL) with 1 mM 3-(3-Chloropropyl)pyridine hydrochloride in phosphate buffer (pH 7.4) at 37°C for 24 hours.

-

Precipitate the DNA with cold ethanol to remove the unreacted compound. Wash the pellet twice with 70% ethanol and resuspend in nuclease-free water.

-

-

DNA Digestion:

-

Add Nuclease P1 to the DNA solution and incubate at 37°C for 2 hours to digest the DNA into mononucleotides.

-

Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

-

-

Sample Preparation:

-

Centrifuge the sample to pellet any undigested material.

-

Analyze the supernatant directly or perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Elute the nucleosides using a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Monitor the eluent using a tandem mass spectrometer in positive ion mode.

-

Use a Multiple Reaction Monitoring (MRM) method to specifically search for the expected mass transitions of the native nucleosides and the predicted propyl-pyridine-modified nucleosides (e.g., N7-propylpyridine-dG).

-

Conclusion for the Research Professional

3-(3-Chloropropyl)pyridine hydrochloride functions as a classic alkylating agent, with its reactivity centered on the primary alkyl chloride. Its mechanism is best described as an SN2 nucleophilic substitution, targeting electron-rich centers in DNA and proteins. The primary consequence of this action, particularly the alkylation of DNA, is the induction of cytotoxicity through the disruption of fundamental cellular processes like replication and transcription. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and quantifying the compound's alkylating potential. This foundational understanding is critical for any further investigation into its applications in medicinal chemistry and drug development.

References

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.[Link]

-

PubChem. Pyridine, 3-(3-chloropropyl)-, hydrochloride.[Link]

-

PubChem. Pyridine, 2-(3-chloropropyl)-, hydrochloride.[Link]

-

Nucleic Acids Research. Selective alkylation of T–T mismatched DNA using vinyldiaminotriazine–acridine conjugate.[Link]

-

Wikipedia. 3-Chloropyridine.[Link]

-

PubChemLite. 3-(3-chloropropyl)pyridine hydrochloride (C8H10ClN).[Link]

-

PMC. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.[Link]

-

PMC. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents.[Link]

-

eScholarship.org. DNA Damage: Alkylation.[Link]

-

PubMed. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.[Link]

-

MDPI. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.[Link]

-

Oncohema Key. Alkylating Agents.[Link]

-

ScienceDirect. From old alkylating agents to new minor groove binders.[Link]

Sources

An In-depth Technical Guide to the Theoretical and Practical Aspects of 3-(3-Chloropropyl)pyridine Hydrochloride

This guide provides a comprehensive technical overview of 3-(3-chloropropyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, practical methodologies, and an exploration of its applications. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the compound's properties and potential.

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the development of a vast array of pharmaceutical agents. Their presence in numerous FDA-approved drugs is a testament to their versatility and importance in medicinal chemistry. The pyridine ring system offers a unique structural motif that can be readily functionalized, enabling medicinal chemists to modulate the physicochemical properties of drug candidates to enhance their efficacy, bioavailability, and safety profiles. Substituted pyridines, such as 3-(3-chloropropyl)pyridine hydrochloride, are of particular interest as they serve as versatile intermediates in the synthesis of complex molecular architectures for targeted therapies. The strategic placement of the chloropropyl group at the 3-position of the pyridine ring provides a reactive handle for a variety of chemical transformations, making it an invaluable component in the construction of novel therapeutic agents.

Theoretical Studies: Unveiling the Electronic and Structural Landscape

While specific computational studies on 3-(3-chloropropyl)pyridine hydrochloride are not extensively available in the public domain, a robust theoretical framework can be established based on studies of analogous compounds, such as 4-chloromethyl pyridine hydrochloride.[1] A comprehensive theoretical investigation of this molecule would provide critical insights into its reactivity, stability, and spectroscopic properties.

Proposed Computational Methodology

A thorough in-silico analysis of 3-(3-chloropropyl)pyridine hydrochloride would be conducted using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.

Experimental Protocol: DFT-Based Computational Analysis

-

Geometry Optimization: The initial 3D structure of 3-(3-chloropropyl)pyridine hydrochloride will be constructed and its geometry will be optimized using a suitable DFT functional, such as B3LYP, with a 6-311++G(d,p) basis set. This process identifies the most stable, low-energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations will also yield the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized, and their energy gap will be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.[2][3][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate the delocalization of electron density between filled and unfilled orbitals, providing a quantitative measure of intramolecular interactions and the stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting the molecule's reactivity in various chemical reactions.

Expected Theoretical Insights

Based on the analysis of similar pyridine derivatives, it is anticipated that the MEP map will reveal a region of high positive potential around the pyridinium proton and a region of negative potential associated with the chlorine atom, indicating their susceptibility to nucleophilic and electrophilic attack, respectively. The HOMO and LUMO analysis will likely show that the frontier orbitals are primarily localized on the pyridine ring, suggesting that reactions involving electron transfer will predominantly occur at this site.

Synthesis and Purification: A Practical Approach

The synthesis of 3-(3-chloropropyl)pyridine hydrochloride can be approached through a multi-step process, drawing parallels from the synthesis of its isomer, 3-(chloromethyl)pyridine hydrochloride.[5] A plausible and efficient synthetic route starting from 3-pyridinepropanol is detailed below.

Synthetic Workflow

The conversion of 3-pyridinepropanol to 3-(3-chloropropyl)pyridine hydrochloride involves the chlorination of the primary alcohol functionality, followed by the formation of the hydrochloride salt.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Molecular Orbital Theory | Guided Videos, Practice & Study Materials [pearson.com]

- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: 3-(3-Chloropropyl)pyridine Hydrochloride in Chemical Synthesis

Abstract & Strategic Utility

3-(3-Chloropropyl)pyridine hydrochloride (CAS: 17944-58-0) is a specialized alkylating agent used to introduce the 3-(pyridin-3-yl)propyl moiety into pharmacophores. Unlike its C2-isomer (used in antihistamines like pheniramine), the C3-isomer is critical in the development of nicotinic acetylcholine receptor (nAChR) ligands , CYP450 inhibitors , and monoamine transporter modulators .

This linker acts as a "spacer-arm" that projects the pyridine ring—a privileged bioisostere for phenyl rings that improves water solubility and metabolic stability—away from a core scaffold. Its primary utility lies in Nucleophilic Substitution (

Key Chemical Profile

| Property | Data | Note |

| Formula | Supplied as the hydrochloride salt.[1][2][3][4][5] | |

| MW | 192.09 g/mol | Salt form (Free base MW: ~155.63). |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents due to salt form. |

| Reactivity | Moderate Electrophile | Alkyl chloride is less reactive than bromide/iodide; often requires activation (Finkelstein). |

| Stability | Hygroscopic | Store under inert atmosphere; desiccate before use. |

Mechanistic Insight & Reaction Logic

To successfully utilize this linker, researchers must address two mechanistic hurdles:

-

Salt Neutralization: The commercially available HCl salt is acidic. Nucleophiles (amines/phenols) will be protonated and deactivated if the salt is not neutralized in situ or pre-processed.

-

Leaving Group Reactivity: The terminal chloride is a moderate leaving group. Direct

reactions can be sluggish, often requiring elevated temperatures (

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling logic.

Figure 1: Mechanistic pathway from salt neutralization to

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Method)

Application: Synthesis of piperazine-based ligands or secondary amine functionalization. Rationale: Uses Acetonitrile (MeCN) as a polar aprotic solvent to dissolve the organic base while allowing the inorganic salt byproducts to precipitate, driving the reaction forward.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Linker: 3-(3-Chloropropyl)pyridine HCl (1.1 – 1.2 equiv)

-

Base:

(anhydrous, 3.0 – 4.0 equiv) or -

Catalyst: NaI or KI (0.1 equiv) – Optional but recommended

-

Solvent: Acetonitrile (dry) or DMF (if solubility is an issue)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Secondary Amine (1.0 equiv) in dry Acetonitrile (0.1 M concentration).

-

Base Addition: Add

(3.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation of the amine (if acidic) and to prepare the basic medium. -

Linker Addition: Add 3-(3-Chloropropyl)pyridine HCl (1.2 equiv) directly to the suspension.

-

Note: The extra equivalents of base account for the HCl bound to the pyridine.

-

-

Catalysis (Finkelstein): Add Potassium Iodide (KI) (0.1 equiv).

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Monitoring: Monitor by TLC or LC-MS.[8] The conversion of the chloride to the amine product is usually distinct.

-

-

Workup:

-

Purification: Flash column chromatography (typically DCM/MeOH gradients) is required as the pyridine ring makes the product polar.

Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Application: Creating ether-linked pyridine scaffolds. Rationale: Phenols are weaker nucleophiles than amines; stronger bases or higher temperatures (DMF/100°C) are often required.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Linker: 3-(3-Chloropropyl)pyridine HCl (1.2 equiv)[3]

-

Base:

(2.5 equiv) or -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

-

Deprotonation: Dissolve the Phenol in anhydrous DMF.

-

If using NaH: Cool to

, add NaH portion-wise, and stir for 30 mins until gas evolution ceases. -

If using

: Add base and stir at RT for 30 mins.

-

-

Linker Addition: Add 3-(3-Chloropropyl)pyridine HCl (1.2 equiv).

-

Crucial: If using NaH, the first equivalent of NaH will neutralize the HCl salt of the linker. Ensure you have calculated enough base (Total Base = 1 equiv for Phenol + 1 equiv for Linker HCl).

-

-

Reaction: Heat to

for 6–16 hours. -

Quench & Workup:

-

Purification: Standard chromatography.

Troubleshooting & Optimization Logic

| Issue | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase Base equivalents. Ensure the base is finely ground ( |

| No Reaction | Chloride is too stable (poor leaving group). | Add KI (0.5 equiv) to facilitate Finkelstein exchange. Switch solvent to DMF and increase Temp to |

| Poly-alkylation | Primary amine substrate reacting twice. | Use a large excess of the amine (substrate) or protect the amine to ensure mono-alkylation. |

| Product in Aqueous Phase | Pyridine protonation during workup. | Ensure the aqueous layer pH is basic ( |

Experimental Workflow Diagram

This workflow ensures safety and high yield by prioritizing salt management and stepwise addition.

Figure 2: Optimized experimental workflow for coupling 3-(3-Chloropropyl)pyridine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205439, 3-(3-Chloropropyl)pyridine hydrochloride. Retrieved from [Link]

-

Organic Syntheses (2021). Amination of Pyridine with Primary Amines. (General reference for pyridine reactivity and handling). Retrieved from [Link]

Sources

- 1. CAS 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piper… [cymitquimica.com]

- 2. Pyridine, 2-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 3-(3-chloropropyl)-, hydrochloride | C8H11Cl2N | CID 205439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. PubChemLite - 3-(3-chloropropyl)pyridine hydrochloride (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102174014B - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

Palladium-catalyzed cross-coupling with 3-(3-Chloropropyl)pyridine hydrochloride

Executive Summary & Strategic Rationale

3-(3-Chloropropyl)pyridine hydrochloride is a bifunctional building block critical in the synthesis of antihistamines (e.g., pheniramine analogues) and CNS-active agents. Its utility, however, is frequently bottlenecked by two opposing chemical behaviors:

-

The Inert Alkyl Chloride: Unlike its bromide or iodide counterparts, the

C-Cl bond is kinetically resistant to oxidative addition by Pd(0) species. -

The Coordinating Pyridine: The nitrogen lone pair acts as a competitive ligand, capable of displacing phosphines and arresting the catalytic cycle (catalyst poisoning).

-

-Hydride Elimination: As a primary alkyl electrophile with

This guide moves beyond standard textbook protocols, presenting two field-validated architectural workflows designed to overcome these barriers. We prioritize the Negishi Coupling (via organozinc formation) as the "Gold Standard" for its functional group tolerance and suppression of isomerization, followed by an advanced Suzuki-Miyaura protocol utilizing "throw-away" ligand technology.

Pre-Experimental Protocol: Free-Basing the Hydrochloride Salt

Critical Causality: Attempting to form organometallic reagents (Zn or Mg) directly with the hydrochloride salt will result in immediate quenching of the metal surface by the acidic proton, evolving

Workflow:

-

Dissolve 3-(3-Chloropropyl)pyridine HCl (1.0 equiv) in minimal water.

-

Slowly add saturated

or -

Extract 3x with DCM or

. -

Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Validation:

NMR must show absence of the broad NH+ signal (>10 ppm). -

Storage: Use immediately or store under Argon; the free base is prone to slow self-quaternization (polymerization).

Primary Workflow: The Knochel-Negishi Protocol

This approach converts the alkyl chloride into a nucleophilic alkylzinc reagent. This is the superior method because the resulting alkylzinc species stabilizes the

Phase A: Preparation of the Zinc Reagent

Target Species: [3-(3-pyridyl)propyl]zinc chloride • LiCl complex

Reagents:

-

Zinc dust (activated): 1.5 equiv

-

LiCl (anhydrous): 1.5 equiv

- (activator): 0.05 equiv

-

Solvent: Anhydrous THF or DMA

Step-by-Step Protocol:

-

Activation: In a flame-dried Schlenk flask under Argon, combine Zn dust and LiCl. Heat to 150°C under vacuum for 1 hour (crucial for removing surface water). Cool to RT.

-

Induction: Add THF. Add

(dissolved in minimal THF). Stir until the iodine color fades (formation of activated Zn surface). -

Insertion: Add the free base 3-(3-Chloropropyl)pyridine (neat or in THF). Heat to 50-60°C.

-

Mechanistic Note: The chloride is sluggish. If conversion is <50% after 4h, add 10 mol% NaI to facilitate a Finkelstein exchange in situ (Cl -> I -> Zn).

-

-

Titration: Aliquot and titrate against iodine/LiCl to determine exact molarity (typically 0.5 - 0.8 M).

Phase B: The Cross-Coupling

Reaction: Alkyl-Zn + Aryl-Br/Cl

Catalyst System:

-

Pre-catalyst: Pd(OAc)

or Pd -

Ligand: CPhos or SPhos (Buchwald biaryl phosphines).

-

Why? These bulky, electron-rich ligands facilitate the difficult reductive elimination of the

- -

Alternative:Pd-PEPPSI-IPr (NHC catalyst) is highly robust for this transformation.

-

Protocol:

-

Charge a reaction vial with Aryl Bromide (1.0 equiv), Pd(OAc)

(2 mol%), and SPhos (4 mol%). -

Evacuate and backfill with Argon (3x).

-

Add the Organozinc solution (1.2 equiv) via syringe.

-

Stir at RT to 60°C (substrate dependent).

-

Monitoring: HPLC/LC-MS. Look for the disappearance of the aryl halide.

-

-

Quench: Add saturated

(aq). Extract with EtOAc.[2]

Secondary Workflow: The Finkelstein-Suzuki Protocol

Direct Suzuki coupling of primary alkyl chlorides is notoriously difficult. This protocol utilizes an in situ halogen exchange to activate the substrate, allowing it to act as the electrophile.

Concept:

Reagents:

-

Electrophile: 3-(3-Chloropropyl)pyridine (Free base)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Additive: NaI (2.0 equiv) - The Driver

-

Catalyst: Pd(dtbpf)Cl

or Pd(PCy-

Why? Bis(di-tert-butylphosphino)ferrocene (dtbpf) has a large bite angle, promoting reductive elimination.

-

Protocol:

-

Combine Alkyl Chloride (1.0 eq), Aryl Boronic Acid (1.5 eq), NaI (2.0 eq), and

(3.0 eq) in a vial. -

Add Catalyst (3 mol%).

-

Solvent: n-Butanol or Dioxane/Water (10:1).

-

Note: Polar solvents assist the solubility of NaI and the boronate.

-

-

Heat to 100°C for 12-24h.

-

Purification Note: The pyridine moiety will cause streaking on silica. Use DCM/MeOH/Et3N (95:4:1) for chromatography.[2]

Comparative Data Analysis

| Feature | Negishi Protocol (Method A) | Suzuki Protocol (Method B) |

| Role of Pyridine Substrate | Nucleophile (Zn-Reagent) | Electrophile (Alkyl Halide) |

| Primary Challenge | Preparation of Zn reagent (moisture sensitive) | Oxidative addition to C-Cl bond |

| Reaction Temperature | Mild (RT - 60°C) | High (80°C - 100°C) |

| Suppressed (Transmetallation is fast) | High Risk (Slow oxidative addition) | |

| Functional Group Tolerance | High (Esters, Nitriles, Ketones) | Very High (Protic solvents allowed) |

| Scalability | Moderate (Zn handling) | High (Standard reagents) |

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical "Rescue" loops engineered into these protocols.

Caption: Divergent synthesis pathways. Method A (Blue) utilizes Zinc insertion to create a stable nucleophile. Method B (Red) relies on in-situ iodination to facilitate oxidative addition, with risk of beta-elimination if catalyst ligand is insufficient.

References

-

Negishi Coupling of Alkyl Chlorides: Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. Link

-

Pd-PEPPSI Catalyst Systems: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling of Alkylzinc Reagents. Chemistry – A European Journal, 12(18), 4749–4755. Link

-

Suppression of Beta-Hydride Elimination: Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. Link

-

Finkelstein-Suzuki Modifications: Rudolph, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Halides. Chemical Communications, 47, 133-145. Link

-

Preparation of Zinc Reagents with LiCl: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

Sources

Application Note: High-Resolution HPLC Method Development for 3-(3-Chloropropyl)pyridine Hydrochloride

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(3-Chloropropyl)pyridine hydrochloride . As a critical alkylating intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., antihistamines, anticholinergics), its purity is paramount.

The primary analytical challenges addressed in this protocol are:

-

Peak Tailing: Caused by the interaction of the basic pyridine nitrogen (

) with residual silanols on silica columns. -

Hydrolytic Instability: The alkyl chloride moiety is susceptible to hydrolysis, forming 3-(3-hydroxypropyl)pyridine. The method must resolve this specific degradant.

Chemical Context & Method Strategy

Physicochemical Profile[1]

-

Structure: Pyridine ring attached to a propyl chain terminating in a chlorine atom.[1][2]

-

Molecular Weight: 192.09 g/mol (HCl salt).

-

Solubility: Highly soluble in water/methanol due to the salt form.

-

Acidity (

): The pyridine nitrogen has a -

Hydrophobicity (LogP): ~1.9. Moderate retention on C18 is expected.

Strategic Decision Making

To achieve a "Self-Validating" method, we must control the ionization state.

-

Choice of pH: We select a pH of 3.0 .

-

Reasoning: At pH 3.0, the pyridine ring is fully protonated. While ionized bases typically show reduced retention on C18, the protonation prevents the "on-off" switching that occurs near the pKa, improving reproducibility. Furthermore, low pH suppresses the ionization of residual silanols (

-

-

Silanol Blocking: To further ensure symmetry, we utilize Triethylamine (TEA) as a competitive base or choose a heavily end-capped column technology.

-

Critical Separation: The method must separate the Chloro-impurity (Starting Material) from the Hydroxy-degradant (Hydrolysis product). The Hydroxy- species is more polar and will elute earlier (lower

).

Method Development Workflow (Visualization)

Figure 1: Decision tree for optimizing chromatography of basic pyridine derivatives.

Detailed Experimental Protocol

Instrumentation & Reagents[7][8]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Phosphoric Acid (85%).

-

Triethylamine (TEA) - Optional silanol blocker.[5]

-

Water (Milli-Q, 18.2 MΩ).

-

Chromatographic Conditions (The "Gold Standard" Recipe)

| Parameter | Setting / Description | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18 | High surface area and "double end-capping" are essential to minimize silanol interactions with the pyridine nitrogen. |

| Mobile Phase A | 20 mM | Maintains analyte in protonated form; suppresses silanol ionization.[5] |

| Mobile Phase B | Acetonitrile (100%) | Strong organic modifier for elution of the propyl chain. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 30°C | Improves mass transfer and peak shape. |

| Detection | UV @ 260 nm (Ref 360 nm) | Pyridine |

| Injection Vol | 5 - 10 µL | Prevent column overload which exacerbates tailing. |

Gradient Program

Objective: Elute the polar Hydroxy-degradant early, followed by the main peak, then wash lipophilic impurities.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Initial Hold (Equilibration) |

| 2.0 | 90 | 10 | Isocratic hold for polar degradants |

| 12.0 | 40 | 60 | Linear Ramp (Elute Main Peak) |

| 15.0 | 10 | 90 | Column Wash |

| 17.0 | 10 | 90 | Wash Hold |

| 17.1 | 90 | 10 | Return to Initial |

| 22.0 | 90 | 10 | Re-equilibration |

Sample Preparation & Handling

Critical Warning: 3-(3-Chloropropyl)pyridine is an alkylating agent. Handle with extreme caution (gloves, fume hood). It is also hygroscopic.

Diluent Selection

Do not dissolve the sample in 100% Acetonitrile or Methanol initially, as this may cause peak distortion (solvent effect).

-

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

Preparation Steps

-

Stock Solution (1.0 mg/mL): Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve in ~15 mL Diluent. Sonicate for 5 mins (keep temperature low to prevent degradation). Make up to volume.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10.0 mL with Diluent.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation (Abbreviated Guide)

To ensure the method is "Self-Validating" per ICH Q2(R1) guidelines:

System Suitability Testing (SST)

Run this check before every analysis batch.

-

Tailing Factor (

): Must be -

Theoretical Plates (

): -

Precision (RSD):

for 5 replicate injections.

Specificity (Forced Degradation)

Prove the method can detect the Hydroxy-degradant.

-

Take 5 mL of Stock Solution.

-

Add 1 mL of 0.1 N NaOH (induce hydrolysis).

-

Heat at 60°C for 30 mins.

-

Neutralize with 0.1 N HCl.

-

Inject.[3] Expectation: A new peak (Hydroxy-species) should appear at RRT ~0.4 - 0.6 (eluting earlier than the main peak).

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction. | 1. Lower pH to 2.5.2. Add 5mM Triethylamine (TEA) to Buffer.3. Switch to "Base Deactivated" column (e.g., Inertsil ODS-3). |

| Retention Time Shift | pH instability or Temperature.[6] | Ensure buffer is filtered and pH meter is calibrated. Thermostat column compartment. |

| Extra Peaks | Hydrolysis of sample. | Prepare samples fresh. Keep autosampler at 4°C. Avoid water-only diluents for long storage. |

| High Backpressure | Salt precipitation. | Ensure Buffer/ACN mixing does not exceed solubility limits (usually safe at <80% ACN for phosphate). |

References

-